

In-Depth Technical Guide to 4-Nitrophenethylamine Hydrochloride (CAS 29968-78-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(4-Nitrophenyl)ethanamine*

Cat. No.: *B181158*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenethylamine hydrochloride, registered under CAS number 29968-78-3, is a significant chemical intermediate in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a nitro aromatic group, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in synthetic chemistry.

Chemical and Physical Properties

4-Nitrophenethylamine hydrochloride is typically a yellow to brown crystalline powder.^[1] Its hydrochloride form enhances its stability and solubility, particularly in polar solvents, which is advantageous for laboratory use and in various reaction conditions.^[2]

Table 1: Physical and Chemical Properties of 4-Nitrophenethylamine Hydrochloride

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 29968-78-3 | [3] |
| Molecular Formula | C ₈ H ₁₀ N ₂ O ₂ ·HCl | [3] |
| Molecular Weight | 202.64 g/mol | [3][4] |
| Appearance | Yellow to brown crystalline powder and chunks | [1] |
| Melting Point | 200 °C (decomposes) | [4] |
| Solubility | Soluble in methanol | [1] |
| Stability | Hygroscopic | |

Synthesis of 4-Nitrophenethylamine Hydrochloride

Several synthetic routes to 4-Nitrophenethylamine hydrochloride have been reported, offering flexibility based on available starting materials and desired scale. The most common methods involve the nitration of a phenethylamine precursor or the decarboxylation of 4-nitrophenylalanine.

Synthesis via Nitration of Phenylethylamine

A prevalent method for synthesizing 4-Nitrophenethylamine hydrochloride is the direct nitration of phenylethylamine. This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the ortho,para-directing nature of the ethylamine group.

This protocol is adapted from a patented method for the preparation of 4-nitrophenethylamine hydrochloride.[5]

Materials:

- Phenylethylamine
- Concentrated Nitric Acid
- Concentrated Sulfuric Acid

- Sodium Hydroxide (NaOH)
- Diethyl ether
- Hydrochloric Acid (1M)
- Water

Procedure:

- Prepare a nitrating mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (65 mL) and cool it to 0°C.[5]
- Slowly add phenylethylamine (20g) to the cooled nitrating mixture while maintaining the temperature at 0°C.[5]
- Stir the reaction mixture at 0°C until the phenylethylamine has completely reacted, as monitored by an appropriate technique (e.g., TLC).[5]
- Allow the reaction mixture to warm to room temperature and then pour it into 1.5 L of water. [5]
- Adjust the pH of the aqueous solution to 10 using NaOH.[5]
- Extract the basic aqueous solution with diethyl ether.[5]
- Extract the combined ether phases with 1M hydrochloric acid.[5]
- The aqueous acidic phase is then concentrated under reduced pressure to yield a yellow solid.[5]
- Recrystallize the crude solid to obtain a light yellow solid of 4-nitrophenethylamine hydrochloride (yield: 26g).[5]

Logical Workflow for the Nitration of Phenylethylamine

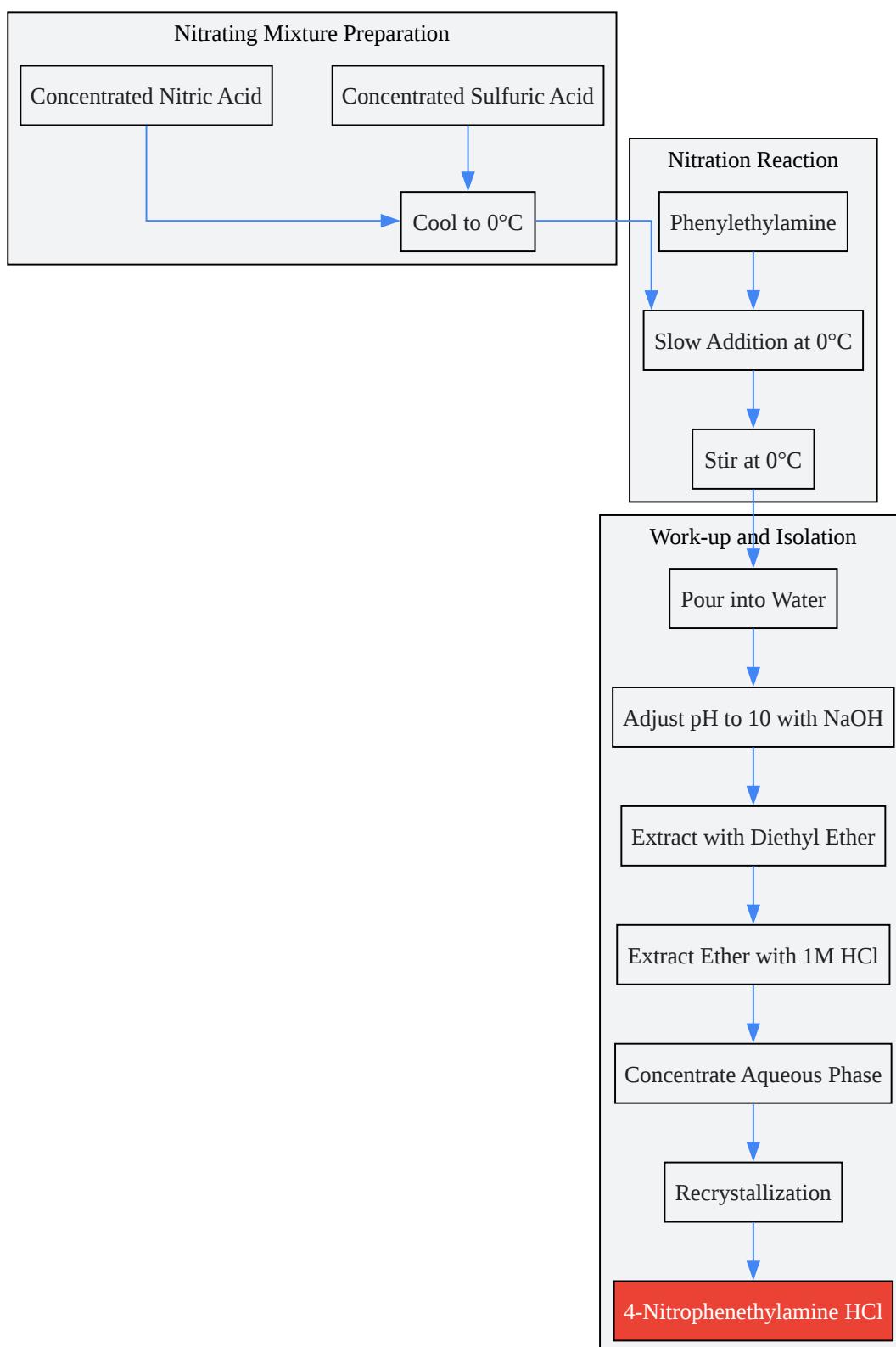
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Figure 1. Logical workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via nitration.

Synthesis via Decarboxylation of 4-Nitrophenylalanine

An alternative and efficient synthesis route involves the decarboxylation of L-4-nitrophenylalanine. This method avoids the handling of highly corrosive nitrating mixtures in the final steps.

This protocol is based on a reported convenient synthesis of 4-nitrophenethylamine hydrochloride.[6]

Materials:

- L-4-Nitrophenylalanine monohydrate
- Diphenylether
- Methyl ethyl ketone (MEK)
- Diethyl ether
- Dry HCl gas
- Ethyl acetate (EtOAc)

Procedure:

- Prepare L-4-nitrophenylalanine by nitration of L-phenylalanine and recrystallize the crude product from water (yield 47%).[6]
- Remove water from the L-4-nitrophenylalanine monohydrate (5.0 g, 23.81 mM) using a Dean-Stark apparatus with benzene as the solvent.[6]
- To a suspension of the dried 4-nitrophenylalanine in 50 mL of diphenylether, add a catalytic amount of methyl ethyl ketone (0.17 g, 2.37 mM).[6]
- Heat the mixture at 220°C for 3 hours, resulting in a clear dark red solution.[6]

- Dilute the solution with 50 mL of diethyl ether and cool it in an ice bath.[6]
- Bubble dry HCl gas through the solution to precipitate a dark red solid.[6]
- Filter the precipitate and stir the residue in ethyl acetate.[6]
- Filter the solid to obtain 4-nitrophenethylamine hydrochloride as a brown solid (yield: 3.75 g, 78%).[6]

Experimental Workflow for the Decarboxylation of 4-Nitrophenylalanine

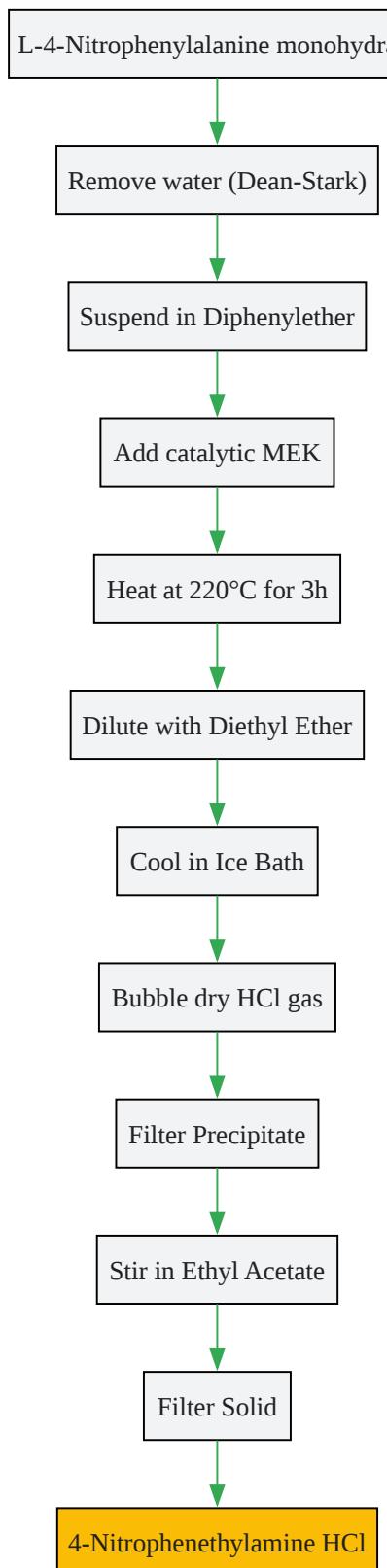
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Figure 2. Experimental workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via decarboxylation.

Applications in Organic Synthesis

4-Nitrophenethylamine hydrochloride is a valuable intermediate for the synthesis of various organic compounds, particularly in the pharmaceutical industry.^[6] Its utility stems from the reactivity of both the amino and nitro functional groups.^[2]

Synthesis of N-(4-nitrophenethyl)formamide

The primary amine of 4-nitrophenethylamine hydrochloride can be readily formylated to produce N-(4-nitrophenethyl)formamide, an intermediate used in the synthesis of artificial antigens for immunoassay development.^[7]

This protocol is adapted from a reported synthesis and crystal structure analysis of the title compound.^[7]

Materials:

- 4-Nitrophenethylamine hydrochloride
- Sodium formate
- Formic acid (88%)
- Toluene
- Dichloromethane
- Hydrochloric acid
- Anhydrous sodium sulfate

Procedure:

- A mixture of 4-nitrophenethylamine hydrochloride (4.08 g, 0.02 mol), sodium formate (2.08 g, 0.02 mol), and 88% formic acid (20 ml) is heated to reflux. The reaction is monitored by TLC.

[\[7\]](#)

- After the reaction is complete, 50 ml of toluene is added, and the solution is evaporated under reduced pressure.[\[7\]](#)
- The dry residue is dissolved in dichloromethane, and the extract is filtered to remove sodium chloride.[\[7\]](#)
- The resulting solution is washed with hydrochloric acid followed by water and then dried over anhydrous sodium sulfate.[\[7\]](#)
- The solvent is evaporated under reduced pressure to yield the crude product.[\[7\]](#)
- The crude product is recrystallized from dichloromethane to obtain a light yellow crystalline powder of N-(4-nitrophenethyl)formamide.[\[7\]](#)

Synthesis of ortho-metallated Palladacycles

4-Nitrophenethylamine hydrochloride has been utilized in the synthesis of ortho-metallated primary phenethylamine complexes containing six-membered palladacycles.[\[4\]](#) These organometallic compounds are of interest in catalysis and materials science.

Biological Activity

While 4-Nitrophenethylamine itself may exhibit biological activity, its primary role in drug development is as a key intermediate for the synthesis of pharmacologically active molecules.[\[8\]](#) For instance, it is a crucial starting material for the synthesis of Mirabegron, a β_3 -adrenergic agonist used to treat overactive bladder, and Dofetilide, an antiarrhythmic agent.[\[9\]](#) The nitro group is often a precursor to an amino group, which is a common pharmacophore in many drug molecules.

Conclusion

4-Nitrophenethylamine hydrochloride (CAS 29968-78-3) is a commercially important and synthetically versatile intermediate. The availability of multiple, efficient synthesis routes allows for its production to meet the demands of the pharmaceutical and chemical industries. Its utility as a precursor to a variety of bioactive molecules underscores its significance in modern drug

discovery and development. The experimental protocols provided herein offer a practical guide for its preparation and further functionalization.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Nitrophenethylamine Hydrochloride (CAS 29968-78-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181158#cas-number-29968-78-3-properties-and-synthesis>]

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